

# GNE-495: A Technical Guide to its Mechanism of Action on MAP4K4

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## Compound of Interest

Compound Name: GNE-495

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This in-depth technical guide provides a comprehensive overview of the mechanism of action of **GNE-495**, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase 4 (MAP4K4). This document details the inhibitor's biochemical and cellular activities, its impact on key signaling pathways, and the experimental methodologies used for its characterization.

## Executive Summary

**GNE-495** is a small molecule inhibitor targeting MAP4K4, a serine/threonine kinase implicated in a multitude of cellular processes, including inflammation, metabolism, and angiogenesis.<sup>[1]</sup> Developed through a structure-based design approach, **GNE-495** demonstrates high potency and selectivity for MAP4K4, leading to efficacy in preclinical models of retinal angiogenesis.<sup>[1]</sup> Its mechanism of action is centered on the direct inhibition of MAP4K4 kinase activity, which in turn modulates downstream signaling pathways controlling endothelial cell migration and vascular network formation. While **GNE-495** also shows activity against the closely related kinases MINK1 and TNIK, its in vivo effects in key angiogenesis models have been attributed primarily to the inhibition of MAP4K4.<sup>[1]</sup>

## Quantitative Data

The following tables summarize the available quantitative data for **GNE-495**, providing insights into its potency, selectivity, and pharmacokinetic profile.

**Table 2.1: Biochemical Potency of GNE-495**

Target	IC50 (nM)	Assay Type
MAP4K4	3.7	Biochemical Kinase Assay[2] [3]

**Table 2.2: Kinase Selectivity Profile of GNE-495**

A comprehensive kinase selectivity panel with IC50 values for **GNE-495** against a broad range of kinases is not publicly available in the reviewed literature. However, it is noted that **GNE-495** also inhibits the closely related kinases MINK1 (Misshapen-like kinase 1) and TNIK (TRAF2 and NCK-interacting kinase).[1] The primary publication emphasizes that despite this, the observed in vivo anti-angiogenic effects were phenotypically consistent with MAP4K4 knockout models, suggesting a primary reliance on MAP4K4 inhibition.[1]

**Table 2.3: In Vivo Pharmacokinetic Parameters of GNE-495**

Detailed pharmacokinetic parameters such as clearance (CL) and half-life (t1/2) are not fully available in the public domain. The available data from studies in mice are summarized below.

Species	Parameter	Value	Route of Administration
Mouse	Oral Bioavailability (F)	37-47%	Oral (PO)
Neonatal Mouse	Dose	25 and 50 mg/kg	Intraperitoneal (IP)[3]

Qualitative descriptions from the literature state that **GNE-495** exhibits low clearance and moderate terminal half-lives.[3]

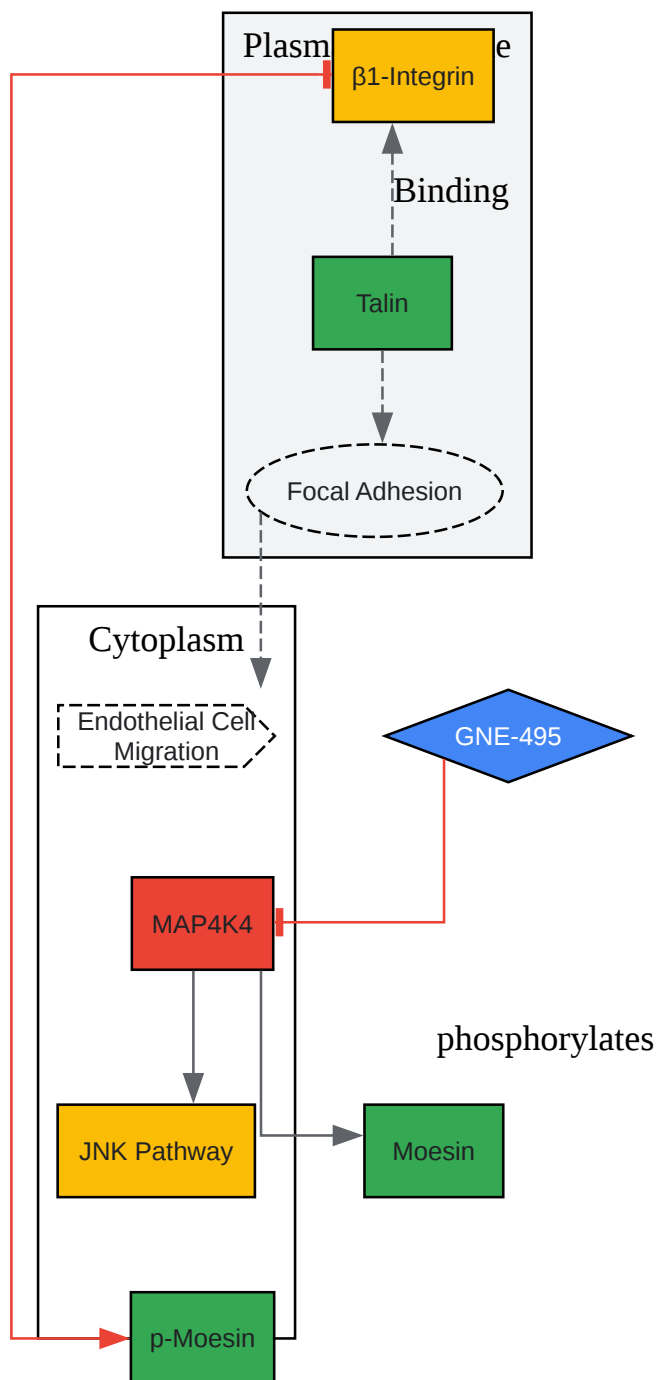
## Signaling Pathways and Mechanism of Action

**GNE-495** exerts its biological effects by directly inhibiting the kinase activity of MAP4K4. In the context of angiogenesis, MAP4K4 plays a crucial role in regulating endothelial cell migration, a fundamental process in the formation of new blood vessels.[4][5] The inhibition of MAP4K4 by **GNE-495** disrupts a key signaling pathway that controls focal adhesion dynamics.

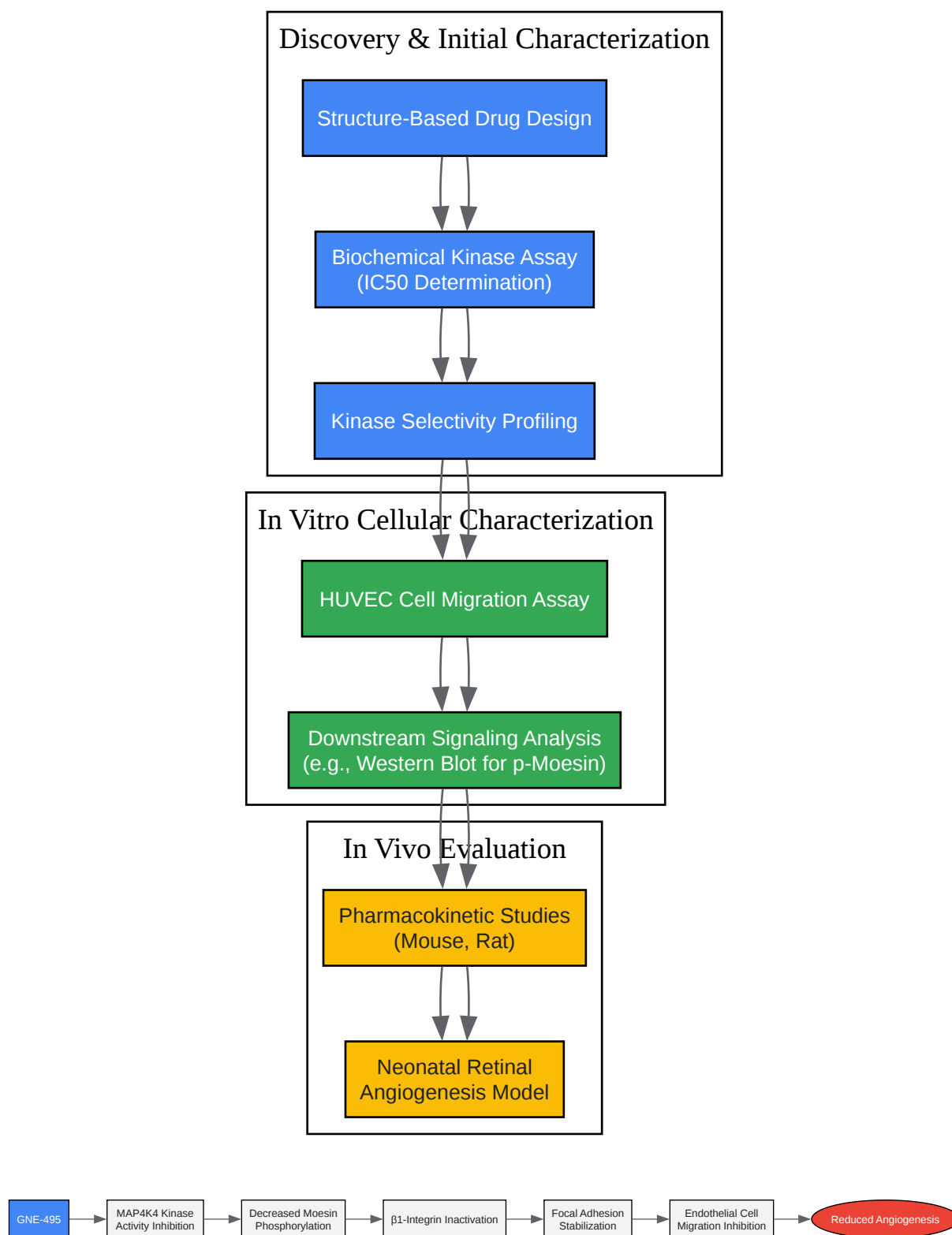
The primary mechanism involves the phosphorylation of moesin by MAP4K4.[4][5] Phosphorylated moesin then competes with talin for binding to the cytoplasmic tail of  $\beta$ 1-integrin.[4][5] This competition leads to the inactivation of  $\beta$ 1-integrin and a reduction in the disassembly of focal adhesions, which ultimately slows endothelial cell migration and impairs angiogenesis.[4]

Beyond this core pathway, MAP4K4 is also known to be an upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[6] Inhibition of MAP4K4 by **GNE-495** has been shown to attenuate stress-induced JNK signaling.[6]

## Signaling Pathway Diagram



Competes with Talin for binding to  $\beta 1$ -Integrin



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